molecular formula C12H16F4N4O3S B10957594 3,5-bis(difluoromethyl)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B10957594
M. Wt: 372.34 g/mol
InChI Key: QTNIHHISFANFRE-UHFFFAOYSA-N
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Description

3,5-bis(difluoromethyl)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound characterized by its unique structure, which includes difluoromethyl groups and a sulfonyl-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(difluoromethyl)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Difluoromethyl Groups: The difluoromethyl groups can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as bromodifluoromethane.

    Sulfonylation: The sulfonyl group is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.

    Final Cyclization and Functionalization: The final step involves cyclization and functionalization to obtain the desired compound, often requiring specific catalysts and controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines for substitution reactions.

Major Products

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Conversion to sulfinyl or sulfhydryl derivatives.

    Substitution: Introduction of various functional groups at the difluoromethyl positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoromethyl groups are particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

Medically, the compound has potential as a pharmaceutical intermediate. Its structural features suggest it could be modified to develop new drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In industry, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 3,5-bis(difluoromethyl)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluoromethyl groups can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(trifluoromethyl)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol: Similar structure but with trifluoromethyl groups, which may alter its chemical reactivity and biological activity.

    3,5-bis(methyl)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol: Lacks fluorine atoms, resulting in different physical and chemical properties.

Uniqueness

The presence of difluoromethyl groups in 3,5-bis(difluoromethyl)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16F4N4O3S

Molecular Weight

372.34 g/mol

IUPAC Name

3,5-bis(difluoromethyl)-2-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-4H-pyrazol-3-ol

InChI

InChI=1S/C12H16F4N4O3S/c1-4-19-7(3)9(6(2)17-19)24(22,23)20-12(21,11(15)16)5-8(18-20)10(13)14/h10-11,21H,4-5H2,1-3H3

InChI Key

QTNIHHISFANFRE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)C

Origin of Product

United States

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